molecular formula C11H8N2S B10771002 [14C]Mtep

[14C]Mtep

Cat. No.: B10771002
M. Wt: 202.25 g/mol
InChI Key: NRBNGHCYDWUVLC-OZUIXNLOSA-N
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Description

It is a selective allosteric antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5) . This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Preparation Methods

The synthesis of [14C]MTEP involves several steps, including the Sonogashira cross-coupling reaction. This method has been optimized to achieve high yields and purity . The general synthetic route includes the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dimethylformamide. Industrial production methods may involve scaling up this process while ensuring the maintenance of reaction conditions to achieve consistent product quality.

Chemical Reactions Analysis

[14C]MTEP undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Properties

Molecular Formula

C11H8N2S

Molecular Weight

202.25 g/mol

IUPAC Name

2-methyl-4-(2-pyridin-3-ylethynyl)-(414C)1,3-thiazole

InChI

InChI=1S/C11H8N2S/c1-9-13-11(8-14-9)5-4-10-3-2-6-12-7-10/h2-3,6-8H,1H3/i11+2

InChI Key

NRBNGHCYDWUVLC-OZUIXNLOSA-N

Isomeric SMILES

CC1=N[14C](=CS1)C#CC2=CN=CC=C2

Canonical SMILES

CC1=NC(=CS1)C#CC2=CN=CC=C2

Origin of Product

United States

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